2-(1-methoxycyclobutyl)-N-(4-methyl-3-oxopyrazin-2-yl)acetamide
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Overview
Description
2-(1-Methoxycyclobutyl)-N-(4-methyl-3-oxopyrazin-2-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a cyclobutyl ring substituted with a methoxy group, an acetamide linkage, and a pyrazinone moiety, making it structurally unique and potentially versatile in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methoxycyclobutyl)-N-(4-methyl-3-oxopyrazin-2-yl)acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized via a [2+2] cycloaddition reaction, where an alkene reacts with a suitable dienophile under UV light or thermal conditions to form the cyclobutane ring.
Acetamide Formation: The acetamide linkage can be formed by reacting the methoxycyclobutyl intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Pyrazinone Synthesis: The pyrazinone moiety can be synthesized through the condensation of a suitable diamine with a diketone, followed by cyclization and oxidation steps.
Final Coupling: The final compound is obtained by coupling the methoxycyclobutyl acetamide with the pyrazinone intermediate under suitable coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and methoxylation steps, as well as automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazinone moiety, potentially converting them to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be used for hydrolysis.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methoxycyclobutyl)-N-(4-methyl-3-oxopyrazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methoxycyclopropyl)-N-(4-methyl-3-oxopyrazin-2-yl)acetamide: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
2-(1-Methoxycyclobutyl)-N-(4-methyl-3-oxopyridin-2-yl)acetamide: Similar structure but with a pyridinone moiety instead of a pyrazinone moiety.
2-(1-Methoxycyclobutyl)-N-(4-methyl-3-oxopyrazin-2-yl)propionamide: Similar structure but with a propionamide linkage instead of an acetamide linkage.
Uniqueness
The uniqueness of 2-(1-methoxycyclobutyl)-N-(4-methyl-3-oxopyrazin-2-yl)acetamide lies in its specific combination of a methoxycyclobutyl ring, an acetamide linkage, and a pyrazinone moiety
Properties
IUPAC Name |
2-(1-methoxycyclobutyl)-N-(4-methyl-3-oxopyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-15-7-6-13-10(11(15)17)14-9(16)8-12(18-2)4-3-5-12/h6-7H,3-5,8H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDJYLGCIHAXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NC(=O)CC2(CCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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